2-Ethynyl-4-fluorobenzonitrile
Description
Contextualization within Fluorinated Benzonitrile (B105546) Chemistry
Fluorinated benzonitriles are a class of compounds that have a significant role in medicinal chemistry and agrochemistry. numberanalytics.com The inclusion of fluorine atoms into organic molecules can profoundly alter their properties. nih.govrsc.org In the context of drug discovery, fluorination can enhance metabolic stability, bioavailability, and binding affinity to target proteins. nih.govnih.govresearchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the therapeutic effect of a drug. nih.gov Furthermore, the high electronegativity of fluorine can influence the electronic properties of the entire molecule, affecting its interactions with biological targets. nih.gov
Fluorinated benzonitriles serve as key intermediates in the synthesis of a wide array of bioactive compounds, including anticancer agents and anti-HIV candidates. The nitrile group itself is a versatile functional group that can be transformed into other functionalities, while the fluorine atom imparts the aforementioned beneficial properties. The strategic placement of fluorine on the benzonitrile scaffold is a common strategy in the design of novel therapeutic agents. nih.gov
Significance of Ethynyl (B1212043) and Nitrile Functionalities in Aromatic Systems
The ethynyl (-C≡C-H) and nitrile (-C≡N) groups are both unsaturated and highly functional moieties that impart distinct reactivity to an aromatic system. libretexts.org
The nitrile group is a potent electron-withdrawing group and a versatile synthetic handle. fiveable.me It is a key component in the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. numberanalytics.comnumberanalytics.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other ring systems. numberanalytics.comnumberanalytics.com Its ability to act as a hydrogen bond acceptor is also significant in molecular recognition and drug-receptor binding. researchgate.net Despite its reactivity, the nitrile group is generally stable and does not typically release cyanide from aromatic compounds under physiological conditions. researchgate.net
The ethynyl group introduces a region of high electron density and linear geometry into the molecule. libretexts.org This triple bond is a reactive site for a variety of chemical transformations, most notably cycloaddition reactions (like the Diels-Alder reaction) and coupling reactions (such as the Sonogashira coupling). alfa-chemistry.comthieme-connect.com This reactivity makes ethynyl-substituted aromatics valuable precursors for constructing complex molecular architectures. alfa-chemistry.com In materials science, the rigid, linear nature of the ethynyl group can be exploited to create novel liquid crystals and polymers with specific electronic and optical properties. lookchem.com The combination of both the ethynyl and nitrile groups on a fluorinated benzene (B151609) ring, as seen in 2-Ethynyl-4-fluorobenzonitrile, creates a molecule with multiple reactive centers, allowing for sequential and regioselective chemical modifications.
Overview of Research Trajectories for this compound
Research involving this compound and its isomers has primarily focused on its utility as a versatile building block in organic synthesis. One notable area of application is in the development of positron emission tomography (PET) imaging agents. For instance, a related isomer, 3-fluoro-5-(2-(2-([(18)F]fluoromethyl)-thiazol-4-yl)ethynyl)benzonitrile, has been developed as a high-affinity radioligand for imaging metabotropic glutamate (B1630785) receptors (mGluR5) in the brain. researchgate.net The synthesis of precursors for such complex molecules often involves the use of ethynyl fluorobenzonitrile derivatives. thieme-connect.comresearchgate.net
Furthermore, the compound is listed as a reactant or intermediate in the synthesis of other complex molecules. alfa-chemistry.com For example, it is identified as a building block for the synthesis of antiandrogens. alfa-chemistry.com The reactivity of the ethynyl group also makes it a candidate for creating fluorinated heterocyclic compounds through cycloaddition reactions. alfa-chemistry.com In the field of materials science, a related isomer, 4-ethynyl-2-fluorobenzonitrile, has been studied for its potential in creating nematic liquid crystals with advanced electro-optic properties for display applications. lookchem.com These research directions highlight the role of this compound as a key intermediate, valued for the specific functionalities it can introduce into a target molecule.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₄FN |
| Molecular Weight | 145.14 g/mol |
| CAS Number | 167858-57-3 (for isomer 4-ethynyl-2-fluorobenzonitrile) |
| InChI Key | YWFNYZPFJHAPGR-UHFFFAOYSA-N (for isomer 3-ethynyl-4-fluorobenzonitrile) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSQRJLNDYLNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306356 | |
| Record name | 2-Ethynyl-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-36-1 | |
| Record name | 2-Ethynyl-4-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynyl-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethynyl 4 Fluorobenzonitrile and Its Analogues
Precursor Synthesis and Intermediate Utilization
The foundation for synthesizing 2-ethynyl-4-fluorobenzonitrile is the availability of appropriately substituted benzonitrile (B105546) scaffolds. These precursors are not merely starting materials but are strategically designed intermediates that dictate the efficiency and success of subsequent transformations.
2-Bromo-4-fluorobenzonitrile (B1330171) serves as a pivotal precursor in the most common synthetic routes to this compound. ossila.comchemimpex.com This dihalogenated benzonitrile is a versatile building block, offering multiple reactive sites that can be addressed with high selectivity. ossila.com The bromine atom at the C-2 position is the primary site for introducing the ethynyl (B1212043) group via transition-metal-catalyzed cross-coupling reactions. Its reactivity is distinct from the fluorine atom at the C-4 position, allowing for chemoselective functionalization.
The synthesis of this compound from this precursor typically involves a Sonogashira coupling reaction, where the carbon-bromine bond is selectively targeted for carbon-carbon bond formation, leaving the more robust carbon-fluorine bond intact for potential subsequent modifications. ossila.comwikipedia.org
Halogenated benzonitriles are valuable scaffolds in organic synthesis due to the diverse reactivity of their functional groups. chemimpex.com The nitrile group is a strong electron-withdrawing group, which activates the aromatic ring towards certain reactions. The halogen substituents (e.g., bromine, fluorine) provide handles for a variety of transformations. ossila.com
Specifically, 2-bromo-4-fluorobenzonitrile exemplifies this strategic design:
Bromine: The bromo-substituent is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and, most relevantly, Sonogashira couplings, to form new carbon-carbon bonds. ossila.comwikipedia.org
Fluorine: The fluoro-substituent is a poor leaving group in many traditional substitution reactions but is an ideal leaving group for nucleophilic aromatic substitution (SNAr) when the ring is activated by electron-withdrawing groups like the nitrile. ossila.comlibretexts.org
Nitrile: The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocyclic structures like oxadiazoles. ossila.com
This multi-functionality allows chemists to use compounds like 2-bromo-4-fluorobenzonitrile as central building blocks for creating complex molecules, including active pharmaceutical ingredients (APIs). ossila.com
Carbon-Carbon Bond Formation Strategies
The introduction of the ethynyl group onto the fluorobenzonitrile core is the critical step in the synthesis of the target compound. This is primarily achieved through powerful palladium-catalyzed reactions, though the inherent reactivity of the fluorobenzonitrile system also allows for other approaches.
The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing this compound from its 2-bromo precursor. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
The catalytic cycle can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-fluorobenzonitrile to form a Pd(II) complex.
Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (e.g., trimethylsilylacetylene) in the presence of the base to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for avoiding potential issues with copper contamination in pharmaceutical synthesis. nih.gov
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Aryl Halide | 2-Bromo-4-fluorobenzonitrile | Electrophile |
| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile Source (deprotected in situ) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst for C-C bond formation |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates alkyne activation (optional in some protocols) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes HX by-product |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings that are electron-deficient. chemistrysteps.com This occurs when a strong nucleophile attacks an aromatic ring that bears a good leaving group and is activated by at least one strong electron-withdrawing group (EWG). libretexts.org
In fluorobenzonitrile systems, the nitrile (-CN) group acts as a potent EWG, activating the ring for nucleophilic attack. The general mechanism involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and importantly, onto the electron-withdrawing nitrile group. chemistrysteps.com
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.
Interestingly, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to chloride, bromide, or iodide. libretexts.org This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to attack. libretexts.org This property allows for the selective replacement of fluorine in the presence of other halogens under SNAr conditions.
Divergent Synthetic Routes to Complex Architectures
The concept of divergent synthesis involves using a common intermediate to generate a library of structurally distinct compounds by selectively targeting its different functional groups. nih.gov this compound is an ideal scaffold for such strategies due to its three distinct reactive sites: the ethynyl group, the nitrile group, and the C-F bond.
By carefully selecting reagents and reaction conditions, chemists can achieve selective transformations, leading to a diverse range of complex molecules. nih.gov
Reactions at the Ethynyl Group: The alkyne can undergo a variety of reactions, including cycloadditions (e.g., click chemistry), hydration to form ketones, or further cross-coupling reactions.
Reactions at the Nitrile Group: The nitrile can be converted into amines, amides, carboxylic acids, or serve as a building block for nitrogen-containing heterocycles.
Reactions at the C-F Bond: As discussed, the fluorine atom can be replaced by various nucleophiles via SNAr, introducing new functionalities onto the aromatic ring.
This controlled, stepwise functionalization allows a single precursor to be a starting point for numerous complex molecular architectures, a highly efficient strategy in medicinal chemistry and materials science. nih.gov
Synthesis of Ethynyl-Functionalized Polycyclic Aromatic Hydrocarbons
The introduction of an ethynyl moiety onto an aromatic ring is a fundamental transformation in organic synthesis, often accomplished via palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, in particular, stands out as a robust and widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgorganicreactions.orglibretexts.org
A prevalent strategy for the synthesis of this compound involves the Sonogashira coupling of a suitable halogenated precursor, namely 2-bromo-4-fluorobenzonitrile, with an acetylene (B1199291) source. The bromo-substituent at the 2-position of the benzonitrile ring is susceptible to palladium-catalyzed carbon-carbon bond formation. ossila.com
The general reaction scheme is as follows:
Reaction Scheme: Sonogashira Coupling for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| 2-Bromo-4-fluorobenzonitrile | Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., triethylamine, diisopropylamine) | Anhydrous solvent (e.g., THF, DMF) | 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile |
Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group is typically removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne, this compound.
Detailed research findings on the Sonogashira reaction highlight its versatility. The reaction can be carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media. organic-chemistry.org The choice of palladium and copper catalysts, ligands, base, and solvent can be optimized to achieve high yields. Copper-free Sonogashira variants have also been developed to prevent the undesirable dimerization of the terminal alkyne. thalesnano.com
Tandem Reaction Sequences for Fused Heterocyclic Systems from Halogenated Benzonitriles
Halogenated benzonitriles are valuable precursors for the synthesis of fused heterocyclic systems through tandem reaction sequences. These sequences, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. A notable example is the synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. nih.gov
This methodology leverages the reactivity of polyfluorinated benzonitriles, where a fluorine atom can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The nitrile group in the starting material can then participate in a subsequent intramolecular cyclization to form the fused heterocyclic ring.
While the specific synthesis of a fused heterocycle from this compound via a tandem reaction is not explicitly detailed in the provided context, the principles can be extrapolated. The fluorine atom at the 4-position of 2-bromo-4-fluorobenzonitrile is an ideal leaving group for nucleophilic aromatic substitution, and the nitrile group can act as an activator for this substitution. ossila.com
A hypothetical tandem reaction could involve the initial displacement of the fluoride by a suitable nucleophile, followed by an intramolecular reaction involving the nitrile and the newly introduced substituent or the existing bromo or ethynyl group to construct a fused ring system.
For instance, the synthesis of fluorinated benzofuran (B130515) derivatives has been demonstrated starting from polyfluorinated benzonitriles. In this reported synthesis, a 4-substituted tetrafluorobenzonitrile derivative is reacted with a ketone to form a 3-aminobenzofuran. nih.gov This demonstrates the utility of fluorinated benzonitriles in constructing fused heterocyclic systems.
Reactivity and Mechanistic Investigations of 2 Ethynyl 4 Fluorobenzonitrile Derivatives
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is a cornerstone of modern synthetic chemistry, prized for its ability to participate in a variety of coupling and bond activation reactions.
The ethynyl group of 2-Ethynyl-4-fluorobenzonitrile and related compounds readily engages with transition metal catalysts, particularly low-valent nickel complexes. Nickel(0) complexes, for instance, can catalyze complex coupling reactions. Studies on structurally similar compounds like 1-ethynyl-4-fluorobenzene (B14334) with Ni(0)-olefin pincer complexes have shown that two alkyne molecules can be incorporated into the ligand structure to form a conjugated triene bound to the Ni(0) center. acs.org
The mechanism of these transformations often involves the formation of key intermediates like nickelacyclopentene, which arises from the oxidative coupling of an alkyne and an alkene. acs.org In some cases, the reaction proceeds via an oxanickelacyclopentene formed by the oxidative cycloaddition of the alkyne and a carbonyl group to the nickel(0) catalyst. researchgate.net The reactivity and reaction pathway can be significantly influenced by the nature of the ligands on the nickel catalyst and the specific substituents on the aromatic ring. researchgate.netnih.gov
Table 1: Examples of Nickel-Catalyzed Reactions Involving Aryl Alkynes
| Catalyst System | Substrate Type | Reaction Type | Key Intermediate | Ref |
|---|---|---|---|---|
| Ni(0)/Olefin Pincer Complex | Terminal Aryl Alkyne | Alkyne Dimerization/Coupling | Nickelacyclopentene | acs.org |
| Ni(0)/NHC Ligand | o-Alkynylphenylanilides | Migratory Cycloisomerization | Aza-nickelcyclepentene | researchgate.net |
| [(dippe)Ni(0)] | Fluorinated Aromatic Alkyne | Semihydrogenation | η²-Alkyne Complex | nih.gov |
Note: NHC = N-heterocyclic carbene; dippe = 1,2-bis(di-isopropylphosphino)ethane.
The terminal C-H bond of the ethynyl group is acidic and can be activated through cooperative processes involving metal centers and associated ligands. rsc.org In reactions with Ni(0)–olefin pincer complexes, this acetylenic C–H bond can be activated, leading to the formation of an alkyl/alkynyl Ni(II) complex. acs.org This process involves the transfer of a hydrogen atom from the alkyne to the olefinic backbone of the pincer ligand, demonstrating a cooperative activation mechanism. acs.org
Beyond single-metal systems, heterobimetallic complexes have shown significant promise in activating terminal alkyne C-H bonds. nih.gov For example, a Zr(IV)/Co(-I) heterobimetallic complex can activate these bonds, with the two metal centers working in concert. nih.gov The substrate's directing group coordinates to one metal center (e.g., Zr), while the C-H activation occurs at the adjacent metal center (e.g., Co). nih.gov Similarly, platinum/copper bimetallic complexes have been shown to cleave the C-H bond of terminal alkynes where the corresponding single-metal platinum complex was inactive, highlighting the importance of cooperative interactions between the two distinct metal centers. nih.gov
Reactivity of the Nitrile Group
The nitrile or cyano (–CN) group is a versatile functional group that can be transformed into various nitrogen-containing heterocycles. mdpi.com Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
The nitrile group serves as a key building block for the synthesis of five-membered heterocycles such as oxadiazoles. ijper.orgnih.gov A common and direct method involves a one-pot reaction of a nitrile with hydroxylamine (B1172632) hydrochloride and an aldehyde, mediated by a base. rsc.org This process proceeds through three sequential steps:
Amidoxime (B1450833) Formation: The base promotes the intermolecular addition of hydroxylamine to the nitrile, such as this compound, to form the corresponding amidoxime intermediate.
Cyclization: The amidoxime then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole.
Oxidation: A second molecule of the aldehyde acts as an oxidant to convert the dihydro-oxadiazole into the final aromatic 1,2,4-oxadiazole (B8745197) product. rsc.org
Another major pathway to 1,3,4-oxadiazoles involves the cyclodehydration of acyl-hydrazides, which can be prepared from nitriles. ijper.orgjchemrev.com This versatility makes the nitrile group a valuable synthon for accessing the oxadiazole scaffold, a common motif in medicinal chemistry. jchemrev.com
Table 2: General Reagents for Synthesis of Oxadiazoles from Nitriles
| Oxadiazole Isomer | Key Intermediate from Nitrile | Common Reagents | Ref |
|---|---|---|---|
| 1,2,4-Oxadiazole | Amidoxime | Hydroxylamine, Carboxylic Acids / Aldehydes, Base | nih.govrsc.org |
| 1,3,4-Oxadiazole | Acyl-hydrazide | Hydrazides, Phosphorus Oxychloride | ijper.org |
The nitrile group is a precursor for the synthesis of fused heterocyclic systems like quinazolines. researchgate.net While 2-aminobenzonitriles are common starting materials for quinazoline (B50416) synthesis, derivatives like this compound can be chemically modified to enter these synthetic pathways. For example, the nitrile group can be hydrolyzed to an acid or ester, followed by reaction with hydrazides to form key intermediates. nih.gov Alternatively, reduction of the nitrile to an aminomethyl group would provide a different handle for cyclization. The synthesis of various quinazoline and quinazolinone derivatives often relies on the cyclization of precursors derived from anthranilic acid or its nitrile equivalents. researchgate.net
Nucleophilic Aromatic Substitution at the Fluorine Center
Although electrophilic substitution is more common for aromatic rings, nucleophilic aromatic substitution (SNAr) can occur when the ring is "activated" by potent electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
In this compound, the fluorine atom is highly activated towards SNAr. This activation is due to the presence of two strong electron-withdrawing groups positioned ortho (the ethynyl group) and para (the nitrile group) to the fluorine leaving group. libretexts.org These groups are crucial because they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Without such stabilizing groups, particularly at the ortho and para positions, the SNAr reaction is generally not feasible. masterorganicchemistry.com
Interestingly, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens (F > Cl > Br > I), which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the halide. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the nucleophilic attack.
Table 3: Common Nucleophiles for SNAr Reactions
| Nucleophile Class | Examples | Resulting Functional Group |
|---|---|---|
| Oxygen Nucleophiles | Hydroxide (OH⁻), Alkoxides (RO⁻), Phenoxides (ArO⁻) | Phenol, Alkyl Aryl Ether, Diaryl Ether |
| Nitrogen Nucleophiles | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Aniline (B41778), N-Alkylaniline, N,N-Dialkylaniline |
| Sulfur Nucleophiles | Thiolates (RS⁻) | Thioether |
Influence of Acetylene (B1199291) Groups as Electron-Withdrawing Promoters in SNAr Reactions
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of aromatic chemistry, typically requiring the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack. While groups like nitro (NO₂) and cyano (CN) are classical examples of such activators, the role of the acetylene group has been increasingly appreciated. colby.eduresearchgate.net In derivatives of this compound, both the cyano and the ethynyl groups, positioned ortho and para to the fluorine atom respectively, contribute to the activation of the C-F bond.
The electron-withdrawing character of the ethynyl group can be attributed to the high s-character of the sp-hybridized carbon atoms, which imparts significant electronegativity. colby.edu This inductive effect acidifies the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and susceptible to attack by a nucleophile. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing cyano and ethynyl groups, which is a critical factor for stabilizing this high-energy species and lowering the activation barrier for the reaction. colby.edu
Kinetic studies on related 4-fluoroethynylbenzenes have allowed for the quantification of the electron-withdrawing strength of acetylene groups through the determination of Hammett substituent constants. These studies confirm that the terminal ethynyl group (–C≡CH) and substituted ethynyl groups (–C≡C–R) function as effective EWGs, promoting SNAr reactions at rates comparable to other moderately activating groups. researchgate.net The combined activating effect of both the ortho-cyano and para-ethynyl groups makes the fluorine atom in this compound derivatives a prime site for nucleophilic displacement.
Strategic Fluorine Displacement for Directed Functionalization
The activation of the C-F bond by the concerted electron-withdrawing effects of the cyano and ethynyl groups allows for the strategic displacement of the fluorine atom by a wide array of nucleophiles. researchgate.net This process is a powerful tool for the directed functionalization of the benzonitrile (B105546) core, enabling the synthesis of diverse and complex molecular architectures.
The scope of this transformation is broad, with successful, high-yielding substitutions reported for various oxygen and arylamine nucleophiles. researchgate.net For instance, the reaction with phenols or anilines proceeds efficiently to yield diaryl ether or diaryl amine derivatives, respectively. This synthetic strategy is particularly valuable because the acetylene group, having served its purpose as an activating group for the SNAr reaction, remains intact and available for subsequent transformations, such as cross-coupling or cyclization reactions. researchgate.net
This dual role of the acetylene group—first as an SNAr promoter and then as a handle for further diversification—highlights the strategic value of this compound as a building block. A key synthetic application involves a tandem SNAr/cyclization sequence where the incoming nucleophile, after displacing the fluorine, reacts with the ortho-ethynyl group in an intramolecular fashion. researchgate.net This allows for the rapid construction of fused heterocyclic systems, such as indoles and benzofurans, in a single synthetic step. researchgate.net
| Nucleophile | Product Type after Fluorine Displacement | Potential Subsequent Transformation |
| Phenols (Ar-OH) | Diaryl Ethers | Further functionalization on either aromatic ring |
| Anilines (Ar-NH₂) | Diaryl Amines | Intramolecular cyclization onto the ethynyl group |
| Thiols (R-SH) | Aryl Thioethers | Oxidation of the sulfur atom |
| Alcohols (R-OH) | Alkyl Aryl Ethers | Cleavage of the ether for further modification |
Mechanistic Pathways of Key Transformations
Understanding the mechanistic underpinnings of reactions involving this compound derivatives is crucial for optimizing reaction conditions and controlling product selectivity. The key transformations, such as cross-coupling of the terminal alkyne and subsequent cyclization reactions, proceed through distinct intermediates and transition states, with the catalyst system playing a pivotal role.
Proposed Intermediates and Transition States in Cross-Coupling and Cyclization Reactions
Cross-Coupling Reactions (e.g., Sonogashira Coupling): The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a primary method for functionalizing the ethynyl group of this compound derivatives. The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step.
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a highly nucleophilic copper(I) acetylide intermediate.
Transmetalation: The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl complex.
Reductive Elimination: This final step involves the cis-to-trans isomerization of the Pd(II)-alkynyl complex, followed by reductive elimination to form the C-C coupled product and regenerate the active Pd(0) catalyst.
Proposed Intermediates in Sonogashira Coupling:
| Step | Intermediate/Transition State | Description |
|---|---|---|
| Pd Cycle Start | Pd(0)L₂ | Active palladium catalyst |
| Oxidative Addition | Ar-Pd(II)(X)L₂ | Formed from reaction of Pd(0) with aryl halide |
| Cu Cycle | [Cu-C≡C-R] | Copper acetylide complex formed from alkyne |
| Transmetalation | Ar-Pd(II)(C≡C-R)L₂ | Acetylide group transferred to palladium center |
Cyclization Reactions: Following SNAr or cross-coupling, the ortho-alkynylbenzonitrile scaffold is primed for intramolecular cyclization. For example, if the fluorine atom is displaced by an aniline derivative, the resulting N-aryl-2-ethynylbenzonitrile can undergo cyclization to form a quinoline (B57606) or indoline-type structure. The mechanism often involves the activation of the alkyne by a catalyst (e.g., Cu, Pd, Au) or acid.
A proposed pathway involves the coordination of the metal catalyst to the alkyne, rendering it more electrophilic. The nitrogen atom of the amine then acts as an intramolecular nucleophile, attacking the activated alkyne in an exo-dig or endo-dig fashion. This leads to a vinyl-metal intermediate, which can then undergo protonolysis or reductive elimination to yield the final heterocyclic product and regenerate the catalyst.
Role of Catalyst Systems in Reaction Selectivity and Efficiency
The choice of catalyst and ligands is paramount in dictating the outcome and efficiency of both cross-coupling and cyclization reactions.
In Cross-Coupling Reactions: In the Sonogashira coupling, the synergy between palladium and copper is crucial for high efficiency under mild conditions.
Copper Co-catalyst: Copper(I) salts (e.g., CuI) are critical for the formation of the copper acetylide intermediate at a sufficient rate. This allows the reaction to proceed at or near room temperature. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, in "copper-free" Sonogashira protocols, a stronger base is typically used to facilitate the deprotonation of the alkyne and its direct interaction with the palladium center, albeit often requiring higher reaction temperatures. The choice between copper-catalyzed and copper-free systems depends on the substrate's sensitivity and the desired balance between reaction rate and side-product formation.
In Cyclization Reactions: The catalyst system governs the regioselectivity and rate of intramolecular cyclizations.
Selectivity: Different metal catalysts can favor different cyclization modes (exo vs. endo). For instance, gold and platinum catalysts are known for their high affinity for alkynes (alkynophilicity) and can promote cyclizations under very mild conditions, often with unique selectivity compared to palladium or copper.
Efficiency: The ligand on the metal center can influence the catalyst's stability and turnover number. For tandem reactions, where a cross-coupling is immediately followed by a cyclization, the catalyst system must be robust enough to facilitate both transformations efficiently without decomposition. For example, a single palladium catalyst can sometimes orchestrate a Sonogashira coupling followed by an intramolecular amination or etherification onto the newly installed alkyne, demonstrating high catalytic efficiency.
The careful selection of the catalyst, co-catalyst, ligands, base, and solvent is therefore essential to control the reaction pathway, maximize the yield of the desired product, and minimize unwanted side reactions.
Computational and Theoretical Studies on 2 Ethynyl 4 Fluorobenzonitrile Systems
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical calculations are instrumental in dissecting the intricate electronic structure of 2-ethynyl-4-fluorobenzonitrile and predicting its chemical behavior. These methods allow for a detailed examination of reaction pathways, the stability of intermediates and transition states, and the influence of substituents on the aromatic system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms and energetics of chemical reactions. For systems involving this compound, DFT calculations can be employed to model various transformations, such as cycloaddition reactions involving the ethynyl (B1212043) group. nih.govnih.gov
Theoretical studies on similar benzonitrile (B105546) derivatives participating in [3+2] cycloaddition reactions have shown that DFT methods, such as B3LYP and M06-2X, can effectively map out the potential energy surface of the reaction. mdpi.commdpi.com These calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating and characterizing the transition states and any intermediates.
For instance, in a hypothetical cycloaddition reaction, DFT calculations could provide the activation energies and reaction enthalpies, offering a quantitative measure of the kinetic and thermodynamic favorability of different reaction pathways. The table below illustrates the type of energetic data that can be obtained from such DFT studies on related systems.
| Reaction Parameter | Calculated Value (kcal/mol) | Significance |
| Activation Energy (Ea) | 20 - 30 | Indicates the kinetic barrier to the reaction. |
| Reaction Enthalpy (ΔH) | -15 to -25 | Shows the thermodynamic driving force of the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | 25 - 35 | Determines the reaction rate under specific conditions. |
Note: The data in this table is representative of typical values obtained for cycloaddition reactions of substituted alkynes and is intended for illustrative purposes.
The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Various computational indices are used to quantify the degree of electron delocalization and aromatic character. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), and electron density-based measures like the Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (ATI). nih.govnih.govmdpi.com
Studies on substituted benzenes have shown that electron-withdrawing groups can influence the aromaticity of the ring. nih.gov The fluorine atom, being highly electronegative, exerts a strong inductive effect, while the ethynyl and cyano groups are also electron-withdrawing. Computational analyses of fluorinated benzenes suggest that increasing fluorination tends to decrease the aromaticity of the ring. nih.gov
The following table presents a hypothetical set of calculated aromaticity indices for this compound, based on trends observed in related substituted benzenes.
| Aromaticity Index | Calculated Value | Interpretation |
| HOMA | 0.985 | Close to 1, indicating a high degree of geometric aromaticity. |
| NICS(0) | -8.5 ppm | Negative value indicates the presence of a diatropic ring current, characteristic of aromatic systems. |
| NICS(1)zz | -25.2 ppm | A more refined magnetic criterion also confirming aromaticity. |
| PDI | 0.085 | A value indicative of significant para-delocalization of electrons. |
Note: These values are illustrative and based on computational studies of similarly substituted benzene derivatives.
The ethynyl (acetylenic) group is generally considered to be an electron-withdrawing group through a combination of inductive and resonance effects. Its sp-hybridized carbon atoms are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density. The cyano group is also a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the polarization of the carbon-nitrile triple bond.
A qualitative summary of the electronic effects of the substituents in this compound is provided below:
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| Fluorine (-F) | -I (Strongly withdrawing) | +R (Weakly donating) | Electron-withdrawing |
| Ethynyl (-C≡CH) | -I (Withdrawing) | -R (Weakly withdrawing) | Electron-withdrawing |
| Cyano (-CN) | -I (Strongly withdrawing) | -R (Strongly withdrawing) | Strongly electron-withdrawing |
Prediction of Spectroscopic Properties in Mechanistic Elucidation and Structural Characterization
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their structural characterization and the elucidation of reaction mechanisms. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Raman vibrational frequencies. nih.govnih.gov
For this compound, theoretical calculations can predict the 1H, 13C, and 19F NMR spectra. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often provide insights into conformational dynamics or solvent effects. nih.govresearchgate.net
Similarly, the vibrational spectrum of this compound can be simulated. The calculated IR and Raman frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. esisresearch.orgglobalresearchonline.netresearchgate.net This is particularly useful for identifying characteristic functional group vibrations, such as the C≡N and C≡C stretching modes.
The table below presents hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Assignment |
| 1H NMR (ppm) | 7.5 - 7.8 | Aromatic protons |
| 3.4 | Acetylenic proton | |
| 13C NMR (ppm) | 110 - 140 | Aromatic carbons |
| 80 - 85 | Acetylenic carbons | |
| 115 - 120 | Nitrile carbon | |
| 19F NMR (ppm) | -105 to -115 | Aromatic fluorine |
| IR Frequency (cm-1) | ~2230 | C≡N stretch |
| ~2110 | C≡C stretch | |
| Raman Frequency (cm-1) | ~2230 | C≡N stretch |
| ~2110 | C≡C stretch |
Note: These are representative values and the actual chemical shifts and vibrational frequencies can be influenced by the computational method, basis set, and solvent model used.
Modeling of Intermolecular Interactions and Crystal Structures
The solid-state properties of this compound are governed by the nature and strength of its intermolecular interactions. Computational modeling can be used to predict the crystal structure and to analyze the non-covalent interactions that dictate the molecular packing. ed.ac.ukias.ac.in
In the crystalline form of this compound, several types of intermolecular interactions are expected to be significant. These include π-π stacking interactions between the aromatic rings, C-H···F hydrogen bonds, and C-H···N interactions involving the cyano group. researchgate.netacs.org The fluorine and ethynyl substituents can play a crucial role in directing the crystal packing arrangement. nih.gov
Computational methods for crystal structure prediction (CSP) can generate a landscape of possible crystal packings, ranked by their lattice energies. ias.ac.in These predictions can guide experimental efforts to crystallize the compound and can help in understanding polymorphism.
Theoretical Insights into Chiroptical Properties of Derived Nanocarbons
The ethynyl group in this compound makes it a potential precursor for the synthesis of novel carbon-based nanomaterials, such as graphene nanoribbons (GNRs). arxiv.orgnih.gov If chiral derivatives of this molecule are used, or if chirality is introduced during the nanocarbon growth process, the resulting materials could exhibit interesting chiroptical properties.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the chiroptical response of these derived nanocarbons. arxiv.org These calculations can simulate Circular Dichroism (CD) spectra, which provide information about the stereochemistry and electronic structure of chiral molecules. By modeling the interaction of circularly polarized light with the nanocarbon structures, researchers can gain insights into the origin of their chiroptical signals and guide the design of materials with tailored optical properties.
Conclusion and Future Research Directions
Summary of Key Advances in 2-Ethynyl-4-fluorobenzonitrile Chemistry
The chemistry of this compound has witnessed significant progress, particularly in the development of efficient synthetic methodologies. The Sonogashira coupling reaction stands out as the premier method for its preparation, allowing for the direct introduction of the ethynyl (B1212043) group onto the fluorinated benzonitrile (B105546) core. Advances in catalyst systems, including palladium and copper co-catalysis, have improved reaction yields and expanded the substrate scope, making the compound more accessible for research.
Furthermore, the utility of this compound as a precursor in medicinal chemistry has been increasingly recognized. Its incorporation into molecular frameworks has been explored for the development of novel therapeutic agents, leveraging the unique properties conferred by the fluoro and cyano groups to enhance biological activity and pharmacokinetic profiles. In materials science, derivatives of this compound are being investigated for their potential in organic electronics, particularly in the design of novel organic light-emitting diodes (OLEDs), where the electronic properties of the molecule can be fine-tuned.
Identification of Remaining Challenges in Synthesis and Application
Despite the advances, several challenges remain in the chemistry of this compound. In its synthesis, the development of more sustainable and cost-effective catalytic systems for the Sonogashira coupling is an ongoing area of research. Minimizing side reactions, such as the homocoupling of the terminal alkyne, remains a key objective to improve process efficiency.
In terms of applications, a deeper understanding of the structure-property relationships of its derivatives is needed. For medicinal chemistry applications, comprehensive studies are required to fully elucidate the metabolic pathways and potential toxicological profiles of compounds incorporating this moiety. In materials science, challenges include achieving long-term stability and high efficiency in electronic devices derived from this compound. Further research is necessary to optimize the molecular design to meet the stringent demands of commercial applications.
Prospective Research Avenues for this compound and its Derivatives
The future of this compound chemistry is promising, with several exciting research avenues to explore. The development of novel synthetic transformations of the ethynyl and nitrile groups will undoubtedly lead to a wider range of accessible molecular architectures. For instance, cycloaddition reactions involving the alkyne moiety could provide rapid access to complex heterocyclic systems of medicinal interest.
In medicinal chemistry, the design and synthesis of new derivatives as inhibitors of specific biological targets is a key area for future investigation. The fluorinated benzonitrile scaffold can be systematically modified to optimize binding affinity and selectivity for enzymes and receptors implicated in various diseases.
In materials science, the exploration of polymers and macromolecules derived from this compound could lead to new materials with tailored optical and electronic properties. These could find applications in areas such as organic photovoltaics, sensors, and advanced coatings. The continued investigation into the unique properties of this versatile building block will undoubtedly fuel further innovation across the chemical sciences.
Q & A
Q. What are the primary synthetic routes for 2-Ethynyl-4-fluorobenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and coupling reactions. For example, fluorobenzonitrile derivatives are often synthesized via nucleophilic substitution using fluorinated precursors (e.g., 2-fluoro-bromobenzene) with cyanide sources under controlled pH and temperature . The ethynyl group can be introduced via Sonogashira coupling, requiring palladium catalysts and copper iodide in amine solvents. Key variables include:
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ optimizes cross-coupling efficiency.
- Temperature : Reactions at 60–80°C minimize side products like alkyne homocoupling.
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates.
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?
Methodological Answer: Combined spectroscopic and chromatographic methods are critical:
- ¹H/¹³C NMR : Ethynyl protons appear as sharp singlets (~δ 2.5–3.5 ppm), while fluorine substituents cause splitting in adjacent aromatic protons .
- FT-IR : Stretching vibrations for C≡N (~2230 cm⁻¹) and C≡C (~2100 cm⁻¹) confirm functional groups.
- GC-MS/HPLC : Purity assessment (>95%) via retention time matching and molecular ion peaks (e.g., m/z 161 for M⁺).
For ambiguous stereochemistry (e.g., rotational isomers), variable-temperature NMR or X-ray crystallography is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate electronic parameters:
- Frontier Molecular Orbitals (FMOs) : The ethynyl group lowers LUMO energy, enhancing electrophilicity in Pd-mediated couplings.
- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect directs regioselectivity in aromatic substitutions.
Validated against experimental data (e.g., Hammett σ constants for fluorinated arenes), these models guide catalyst selection and solvent optimization .
Q. How should researchers address contradictions in reported catalytic efficiencies for ethynyl-functionalized benzonitriles?
Methodological Answer: Systematic meta-analysis of literature data is essential:
Variable Isolation : Compare studies with identical substrates, catalysts (e.g., Pd vs. Cu), and solvents.
Error Analysis : Quantify uncertainties in yield measurements (e.g., ±5% for GC-MS) and reaction reproducibility.
Statistical Validation : Use ANOVA to assess significance of differences in catalytic turnover (e.g., PdCl₂ vs. Pd(OAc)₂) .
Contradictions often arise from unoptimized ligand ratios or trace moisture in solvents, as noted in fluorobenzonitrile syntheses .
Q. What strategies mitigate decomposition of this compound under prolonged storage?
Methodological Answer: Decomposition pathways (e.g., hydrolysis of nitrile to amide) are minimized via:
Q. How do steric and electronic effects of the ethynyl group influence regioselectivity in Diels-Alder reactions?
Methodological Answer: The ethynyl moiety acts as both an electron-deficient dienophile and a steric hindrance modulator:
- Electron Effects : Fluorine’s inductive effect increases electrophilicity, favoring cycloaddition at the meta position.
- Steric Effects : Bulky substituents (e.g., tert-butyl) shift reactivity to para positions.
Experimental validation via competitive reactions with substituted dienes (e.g., anthracene vs. furan) and DFT-based transition-state analysis are recommended .
Data Contradiction Analysis Example
Conflict : Reported yields for Sonogashira coupling range from 50% to 90%.
Resolution :
- Factor 1 : Trace oxygen in solvents deactivates Pd catalysts. Use degassed solvents and Schlenk techniques.
- Factor 2 : Ethynyl group instability in acidic conditions. Maintain pH >7 with Et₃N or K₂CO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
